3-(3-Fluorophenoxy)azetidine
CAS No.: 106860-03-1
Cat. No.: VC20750040
Molecular Formula: C9H10FNO
Molecular Weight: 167.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106860-03-1 |
|---|---|
| Molecular Formula | C9H10FNO |
| Molecular Weight | 167.18 g/mol |
| IUPAC Name | 3-(3-fluorophenoxy)azetidine |
| Standard InChI | InChI=1S/C9H10FNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 |
| Standard InChI Key | FZIITHAOPCRHAB-UHFFFAOYSA-N |
| SMILES | C1C(CN1)OC2=CC(=CC=C2)F |
| Canonical SMILES | C1C(CN1)OC2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Characteristics
3-(3-Fluorophenoxy)azetidine is characterized by its four-membered azetidine ring structure containing one nitrogen atom, with a 3-fluorophenoxy group attached. This creates a molecule that balances polarity from the nitrogen-containing ring with lipophilicity from the aromatic fluorinated substituent.
Basic Chemical Information
The compound is clearly defined by several chemical identifiers as presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 106860-03-1 |
| Molecular Formula | C9H10FNO |
| Molecular Weight | 167.18 g/mol |
| IUPAC Name | 3-(3-fluorophenoxy)azetidine |
| InChI Key | FZIITHAOPCRHAB-UHFFFAOYSA-N |
| SMILES Notation | C1C(CN1)OC2=CC(=CC=C2)F |
The compound features a distinctive structure where the fluorine atom is positioned at the meta position on the phenyl ring relative to the ether linkage with the azetidine unit. This specific arrangement contributes significantly to the compound's chemical behavior and potential applications in various fields.
Structural Significance
The azetidine ring is a saturated four-membered heterocycle that introduces ring strain into the molecular framework. This strained configuration can enhance reactivity in certain chemical transformations. The presence of the 3-fluorophenoxy group introduces both electronic effects from the fluorine atom and steric effects from the aromatic ring . The fluorine substitution particularly influences the compound's behavior by:
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Enhancing lipophilicity
-
Improving metabolic stability
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Potentially modifying binding interactions with biological targets
These structural features make 3-(3-Fluorophenoxy)azetidine a compound of interest in medicinal chemistry and other applications requiring specific molecular interactions.
Physicochemical Properties
The physicochemical profile of 3-(3-Fluorophenoxy)azetidine determines its behavior in various environments and its potential utility in chemical and biological applications.
Physical Properties
The compound exhibits several important physical properties that characterize its behavior:
| Property | Value | Reference |
|---|---|---|
| Physical State | Not specified in available data | - |
| Boiling Point | 230°C | |
| Density | 1.188 | |
| Flash Point | 93°C | |
| pKa | 9.30±0.40 (Predicted) |
These properties indicate that 3-(3-Fluorophenoxy)azetidine has moderate thermal stability and is likely to exist as a liquid at room temperature given its boiling point. The density suggests it is slightly denser than water.
Chemical Behavior
The chemical behavior of 3-(3-Fluorophenoxy)azetidine is influenced by several factors:
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The basicity of the azetidine nitrogen (pKa ~9.30) makes it susceptible to protonation under physiological conditions
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The compound can form stable salts, as evidenced by the availability of its hydrochloride form
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The ether linkage provides a site for potential metabolic transformation
-
The fluorinated aromatic component likely contributes to specific binding interactions
The moderate polarity conferred by the nitrogen atom and ether oxygen, combined with the lipophilic character of the fluorophenyl group, creates a balanced amphiphilic molecule potentially capable of penetrating biological membranes while maintaining adequate water solubility.
The pricing structure indicates a significant premium for higher purity and larger quantities, which is typical for specialty research chemicals. The availability of both the free base and hydrochloride salt forms provides flexibility for different research applications .
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